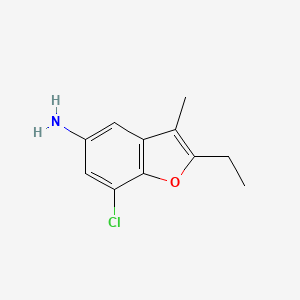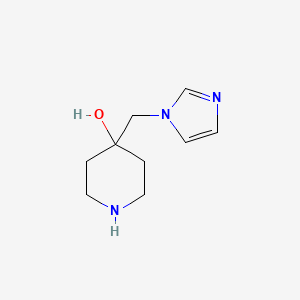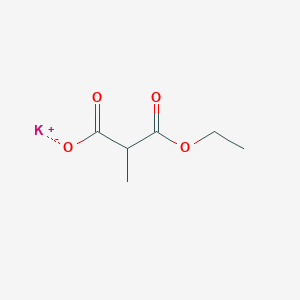
3-乙氧基-2-甲基-3-氧代丙酸钾
描述
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9KO4 . It is used as a competitive inhibitor of the enzyme succinate dehydrogenase . It acts as a precursor to produce (trimethylsilyl)ethyl malonate, which is utilized to prepare beta-ketoesters by acylation and serves as an intermediate for the preparation of ethyl tert-butyl malonate .
Molecular Structure Analysis
The molecular structure of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate consists of 6 carbon atoms, 9 hydrogen atoms, 1 potassium atom, and 4 oxygen atoms . The exact structure is not provided in the available sources.Chemical Reactions Analysis
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is used as a precursor to produce (trimethylsilyl)ethyl malonate, which is utilized to prepare beta-ketoesters by acylation . More detailed information about its chemical reactions is not available in the sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.23 . It has a high GI absorption and is a P-gp substrate . It has a water solubility of 11.9 mg/ml and is classified as very soluble . Other physical and chemical properties such as boiling point, density, and flash point are not provided in the available sources.科学研究应用
Organic Salt Compound
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is an organic salt compound . Organic salts are widely used in various fields of scientific research due to their unique properties such as high solubility in water and organic solvents, good thermal stability, and low toxicity .
2. Key Intermediate in Pharmaceuticals and Pesticides This compound is used as a key intermediate in the synthesis of various pharmaceuticals and pesticides . Intermediates are substances produced during the reaction process, which are then consumed to produce the final product .
Competitive Inhibitor of Malate Dehydrogenase
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate acts as a competitive inhibitor of malate dehydrogenase . Malate dehydrogenase is an enzyme that plays a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a series of chemical reactions used by all aerobic organisms to generate energy .
Research and Development
Due to its unique properties, Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is used in research and development in the field of chemistry . It can be used to study its properties, reactions, and applications in various fields .
Synthesis of Other Chemical Compounds
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate can be used in the synthesis of other chemical compounds . Its unique structure makes it a valuable starting material in the synthesis of various organic compounds .
Biochemical Research
This compound can be used in biochemical research, particularly in studies involving metabolic pathways . Its role as a competitive inhibitor of malate dehydrogenase makes it useful in studying the effects of this enzyme on various metabolic processes .
作用机制
安全和危害
The safety data sheet for Potassium 3-Ethoxy-2-methyl-3-oxopropanoate indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust or mist .
属性
IUPAC Name |
potassium;3-ethoxy-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZDVTUAWBGGH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

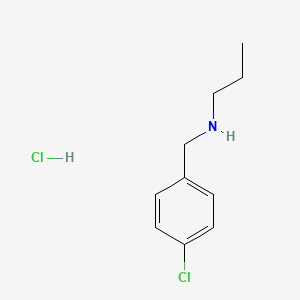
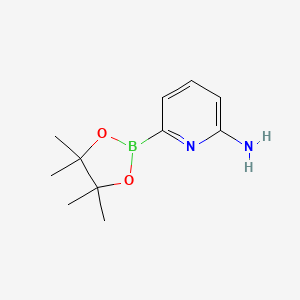



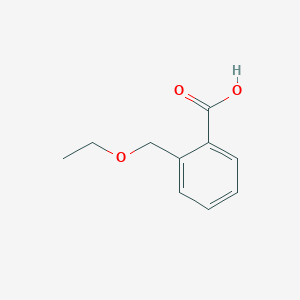

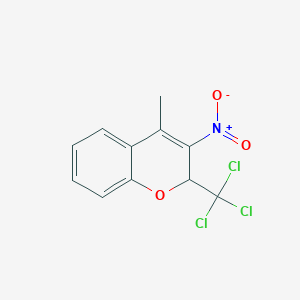
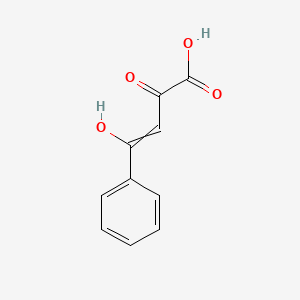

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
